molecular formula C19H18N2OS2 B2805477 4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 922571-22-0

4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2805477
CAS No.: 922571-22-0
M. Wt: 354.49
InChI Key: JGLXRRXHFDAFGZ-UHFFFAOYSA-N
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Description

4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves the reaction of 4-(p-tolyl)thiazol-2-amine with 4-(ethylthio)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
  • 4-(ethylthio)-N-(4-(m-tolyl)thiazol-2-yl)benzamide
  • 4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzoic acid

Uniqueness

4-(ethylthio)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is unique due to the presence of both the ethylthio and p-tolyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethylsulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-3-23-16-10-8-15(9-11-16)18(22)21-19-20-17(12-24-19)14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLXRRXHFDAFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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